(cis)-N-Propyl-alpha,beta-dimethylcinnamamide
Description
Properties
CAS No. |
56604-96-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-propylbut-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,15,16)/b12-11- |
InChI Key |
CZHLUSGQYSVABS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCNC(=O)/C(=C(/C)\C1=CC=CC=C1)/C |
Canonical SMILES |
CCCNC(=O)C(=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The primary step in synthesizing cinnamamide derivatives such as (cis)-N-Propyl-alpha,beta-dimethylcinnamamide is the formation of the amide bond between the carboxylic acid (or its activated derivative) and the amine (propylamine). Common methods include:
- Direct coupling of carboxylic acids and amines using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.
- Activation of the acid as acid chlorides or esters followed by reaction with the amine.
- Catalytic amidation under dehydrative or metal-catalyzed conditions.
Stereochemical Control for cis-Configuration
Achieving the cis-configuration in alpha,beta-dimethyl substituted cinnamamide requires control over the double bond geometry during the synthesis of the cinnamic acid precursor or its derivatives. Methods include:
- Selective hydrogenation or cyclization to favor the cis-isomer.
- Use of stereoselective catalysts or reaction conditions that promote cis-geometry.
Specific Preparation Methods for (cis)-N-Propyl-alpha,beta-dimethylcinnamamide
Preparation of the Alpha,Beta-Dimethylcinnamic Acid Precursor
The alpha,beta-dimethyl substitution on the cinnamic acid backbone can be introduced via:
- Aldol condensation between appropriate methyl-substituted benzaldehydes and acetone derivatives to form alpha,beta-unsaturated acids with methyl substituents.
- Selective methylation of cinnamic acid derivatives.
The cis-configuration can be favored by controlling reaction temperature and solvent, or by using catalytic hydrogenation of the trans-isomer under mild conditions.
Amidation Using Propylamine
Once the cis-alpha,beta-dimethylcinnamic acid or its activated derivative is obtained, amidation with propylamine proceeds typically by:
- Activation with carbodiimides (e.g., DCC) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) to form the amide bond.
- Direct coupling in polar aprotic solvents such as N,N-dimethylformamide (DMF), which also can serve as a mild formylating agent or reaction medium enhancing yields.
Catalytic and Alternative Methods
- Nickel-catalyzed amidation of alkynyl acids with amine sources has been reported to afford aryl alkynyl amides efficiently under mild conditions, which may be adaptable to cinnamic acid derivatives.
- Lewis acid-promoted cyclization methods (e.g., using boron tribromide) have been used to synthesize cis-oriented vicinal diphenylethylenes, which could inspire stereoselective approaches to cis-amides.
Reaction Conditions and Optimization
Solvent Effects
- Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are commonly used for amidation reactions due to their ability to dissolve both organic and inorganic reagents and to stabilize intermediates.
- DMF can also act as a reagent in some amidation and formylation reactions, providing formyl groups or facilitating carbonylation.
Temperature and Time
Catalyst and Reagent Loading
- Catalyst loadings around 20 mol % for nickel catalysts have been found optimal in related amidation reactions.
- Stoichiometric amounts of coupling agents or activating reagents are necessary for efficient amide bond formation.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alpha,beta-dimethylcinnamic acid synthesis | Aldol condensation or methylation | 25–80 | 2–12 | 70–90 | Control of cis/trans ratio by temperature |
| Activation (e.g., acid chloride formation) | SOCl2 or oxalyl chloride | 0–25 | 1–3 | Quantitative | Used before amidation |
| Amidation with propylamine | DCC, DMAP in DMF or direct coupling | 100–150 | 6–12 | 75–90 | DMF as solvent enhances yield |
| Catalytic amidation | NiCl2 catalyst with tetraalkylthiuram disulfides | 100 | 12 | 70–90 | Alternative method for aryl alkynyl amides |
Mechanistic Insights and Research Findings
- DMF plays multiple roles beyond solvent: it can act as a carbonyl source, formylating agent, and stabilizer of catalytic species in amidation and carbonylation reactions.
- Nickel and palladium catalysts facilitate amidation via oxidative addition and reductive elimination cycles, with oxygen or copper salts regenerating the active catalyst.
- The cis-configuration in alpha,beta-dimethylcinnamides is often obtained by selective cyclization or hydrogenation steps, with Lewis acids like BBr3 promoting stereoselective cyclizations.
Chemical Reactions Analysis
Types of Reactions
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The compound can undergo substitution reactions where the propyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cinnamamides.
Scientific Research Applications
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (cis)-N-Propyl-alpha,beta-dimethylcinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(cis)-N-Propyl-alpha,beta-dimethylcinnamamide” with structurally or functionally analogous compounds based on the evidence provided.
Structural Analogues
The evidence includes several amidine and cinnamaldehyde derivatives (e.g., CA, NBA, TAHS) and N-substituted amidines (e.g., N,N-Dipropylacetamidine, N,N-Dimethylpropanamidine) . These compounds share functional groups (amide or amidine moieties) or alkyl substituents (propyl, dimethyl groups) but differ in backbone structure and stereochemistry.
Physicochemical and Functional Differences
Solubility and Lipophilicity :
- The cis-configuration in “(cis)-N-Propyl-alpha,beta-dimethylcinnamamide” may reduce solubility compared to trans-isomers due to steric hindrance .
- N,N-Dipropylacetamidine (CAS 1339586–99–0) is highly polar, favoring aqueous solubility, whereas cinnamamide derivatives exhibit moderate lipophilicity .
Bioactivity :
- Cinnamaldehyde derivatives (e.g., CA) are potent antioxidants, while amidines (e.g., N,N-Dimethylpropanamidine) are typically utilized in synthetic chemistry rather than bioactivity .
- The N-propyl group in the target compound may enhance membrane permeability, a critical factor for CNS-targeting drugs .
Biological Activity
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide is a compound of increasing interest due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
(cis)-N-Propyl-alpha,beta-dimethylcinnamamide is characterized by its unique structural features, which include a propyl group and two methyl groups on the alpha and beta positions of the cinnamamide backbone. These structural elements contribute to its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various cinnamamide derivatives, including (cis)-N-Propyl-alpha,beta-dimethylcinnamamide. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial and antifungal activities.
Antibacterial Activity
In a comparative study of cinnamamide derivatives, (cis)-N-Propyl-alpha,beta-dimethylcinnamamide demonstrated notable antibacterial effects against common pathogens. The MIC values for this compound were found to be comparable to or better than those of other derivatives.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| (cis)-N-Propyl-alpha,beta-dimethylcinnamamide | 550.96 | 726.36 |
| Benzyl Cinnamate | 537.81 | 1075.63 |
| Butyl Cinnamate | 626.62 | 672.83 |
This table illustrates the efficacy of (cis)-N-Propyl-alpha,beta-dimethylcinnamamide in inhibiting bacterial growth compared to other compounds.
Antifungal Activity
The antifungal potential of (cis)-N-Propyl-alpha,beta-dimethylcinnamamide was assessed in vitro against various fungal strains, including Candida species. The compound exhibited effective antifungal activity with an MIC value that suggests a promising therapeutic application.
The mechanism through which (cis)-N-Propyl-alpha,beta-dimethylcinnamamide exerts its biological effects appears to involve interactions with microbial cell membranes. Studies indicate that it may disrupt the integrity of the cell membrane by interacting with ergosterol, a key component in fungal membranes, leading to cell death.
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial properties of several cinnamides, including (cis)-N-Propyl-alpha,beta-dimethylcinnamamide, against Staphylococcus aureus and Escherichia coli. Results indicated that this compound had a significant bactericidal effect, with an MIC lower than many traditional antibiotics .
- Fungal Inhibition : Research conducted on the antifungal activity showed that (cis)-N-Propyl-alpha,beta-dimethylcinnamamide effectively inhibited Candida albicans growth, suggesting potential use in treating fungal infections .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments revealed that while effective against microbial cells, (cis)-N-Propyl-alpha,beta-dimethylcinnamamide exhibited low toxicity towards mammalian cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
